molecular formula C20H11Cl2N3O3 B11106317 2-(2,5-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

2-(2,5-dichlorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine

Cat. No.: B11106317
M. Wt: 412.2 g/mol
InChI Key: TZECKOVNVZCWJI-UHFFFAOYSA-N
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Description

(Z)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE is a complex organic compound that features a benzoxazole ring substituted with dichlorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE typically involves the condensation of 2-(2,5-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde with 4-nitroaniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, (Z)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-METHOXYPHENYL)METHANIMINE
  • (Z)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-CHLOROPHENYL)METHANIMINE

Uniqueness

(Z)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-NITROPHENYL)METHANIMINE is unique due to the presence of both dichlorophenyl and nitrophenyl groups. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and potential therapeutic effects, which are not observed in similar compounds.

Properties

Molecular Formula

C20H11Cl2N3O3

Molecular Weight

412.2 g/mol

IUPAC Name

N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C20H11Cl2N3O3/c21-13-3-7-17(22)16(9-13)20-24-18-10-14(4-8-19(18)28-20)23-11-12-1-5-15(6-2-12)25(26)27/h1-11H

InChI Key

TZECKOVNVZCWJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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